![molecular formula C21H23N3O2S B2429902 N-([2,3'-联吡啶]-4-基甲基)-2,3,5,6-四甲基苯磺酰胺 CAS No. 2034247-21-5](/img/structure/B2429902.png)
N-([2,3'-联吡啶]-4-基甲基)-2,3,5,6-四甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that combines the structural features of bipyridine and benzenesulfonamide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is known for its ability to coordinate with metal ions, making it useful in catalysis and coordination chemistry.
科学研究应用
N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:
Formation of the bipyridine derivative: The bipyridine moiety can be synthesized through various coupling reactions, such as Suzuki coupling or Stille coupling, using appropriate pyridine derivatives.
Sulfonamide formation: The tetramethylbenzenesulfonamide can be prepared by reacting tetramethylbenzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Coupling of bipyridine and sulfonamide: The final step involves coupling the bipyridine derivative with the sulfonamide under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted sulfonamide derivatives.
作用机制
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The sulfonamide group may also interact with biological molecules, contributing to its overall activity .
相似化合物的比较
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
N,N’-Bis(sulfonyl) bipyridine: A compound with similar sulfonamide functionality but different structural features.
Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the combination of the bipyridine and sulfonamide moieties, which provides distinct chemical and biological properties. Its ability to coordinate with metals and participate in various chemical reactions makes it a versatile compound for research and industrial applications .
属性
IUPAC Name |
2,3,5,6-tetramethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-10-15(2)17(4)21(16(14)3)27(25,26)24-12-18-7-9-23-20(11-18)19-6-5-8-22-13-19/h5-11,13,24H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOALYMMMVBWOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2429819.png)
![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)

![4-bromo-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2429823.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1-phenylethoxy)propyl]propanamide](/img/structure/B2429824.png)
![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)
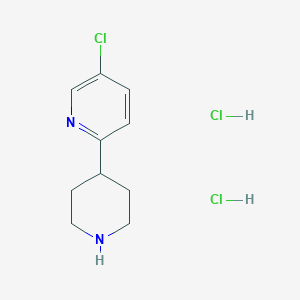
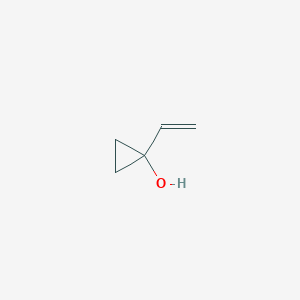
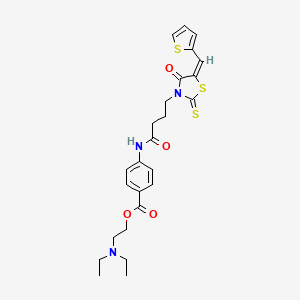
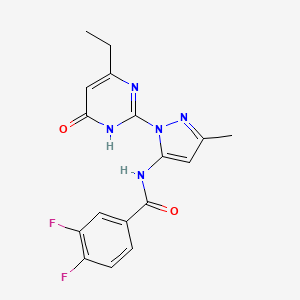
![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)
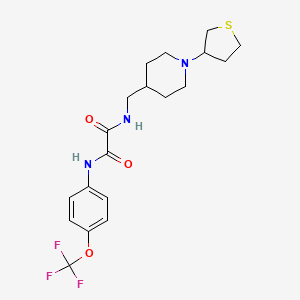
![4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2429842.png)
